N-benzyl-5-bromo-2-chloroaniline
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Overview
Description
N-benzyl-5-bromo-2-chloroaniline is an organic compound with the molecular formula C13H11BrClN It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively, and a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-2-chloroaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine.
N-benzylation: The final step involves the benzylation of the amine group using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-2-chloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-benzyl-5-bromo-2-chloroaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-2-chloroaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism may involve interaction with specific biological targets, such as enzymes or receptors, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloroaniline: Lacks the benzyl group, making it less bulky and potentially less reactive in certain reactions.
N-benzyl-2-chloroaniline: Lacks the bromine atom, which may affect its reactivity and applications.
N-benzyl-5-bromoaniline: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness
N-benzyl-5-bromo-2-chloroaniline is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, along with the benzyl group on the nitrogen atom. This combination of substituents can influence its reactivity and make it suitable for specific applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
N-benzyl-5-bromo-2-chloroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNRCVKBBZELAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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